molecular formula C15H13NO5 B14320658 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate CAS No. 112213-71-5

2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate

Cat. No.: B14320658
CAS No.: 112213-71-5
M. Wt: 287.27 g/mol
InChI Key: SMNCJFJRAJSMJI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is an organic compound with a complex structure that includes both hydroxyl and nitrate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate typically involves the nitration of a precursor compound. One common method involves the reaction of 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride with nitric acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully regulated to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of nitric acid and the potential hazards associated with nitrate compounds .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-oxo-2,3-diphenylpropyl chloride
  • 2-Hydroxy-3-oxo-2,3-diphenylpropyl amine
  • 2-Hydroxy-3-oxo-2,3-diphenylpropyl azide

Uniqueness

2-Hydroxy-3-oxo-2,3-diphenylpropyl nitrate is unique due to the presence of both hydroxyl and nitrate groups, which confer distinct chemical reactivity and biological activity. The nitrate group allows for the release of nitric oxide, a key signaling molecule, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

112213-71-5

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(2-hydroxy-3-oxo-2,3-diphenylpropyl) nitrate

InChI

InChI=1S/C15H13NO5/c17-14(12-7-3-1-4-8-12)15(18,11-21-16(19)20)13-9-5-2-6-10-13/h1-10,18H,11H2

InChI Key

SMNCJFJRAJSMJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CO[N+](=O)[O-])(C2=CC=CC=C2)O

Origin of Product

United States

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